N-(1-phenylethyl)-4-prop-2-enoxybenzamide
Overview
Description
N-(1-phenylethyl)-4-prop-2-enoxybenzamide is an organic compound that features a benzamide core with an allyloxy group and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-4-prop-2-enoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as 1-phenylethylamine, under dehydrating conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction. This involves reacting the benzamide with an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-4-prop-2-enoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to an aldehyde.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the benzamide to an amine.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-phenylethyl)-4-prop-2-enoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-4-prop-2-enoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The allyloxy and phenylethyl groups can interact with the active sites of enzymes or receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
4-(allyloxy)-N-(1-phenylethyl)aniline: Similar structure but with an aniline group instead of a benzamide.
4-(allyloxy)-N-(1-phenylethyl)phenol: Similar structure but with a phenol group instead of a benzamide.
4-(allyloxy)-N-(1-phenylethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
Uniqueness
N-(1-phenylethyl)-4-prop-2-enoxybenzamide is unique due to the presence of both an allyloxy group and a phenylethyl substituent on the benzamide core. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-phenylethyl)-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-13-21-17-11-9-16(10-12-17)18(20)19-14(2)15-7-5-4-6-8-15/h3-12,14H,1,13H2,2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXYUAKOSAIJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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